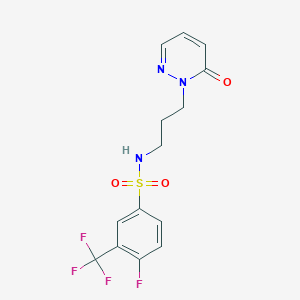

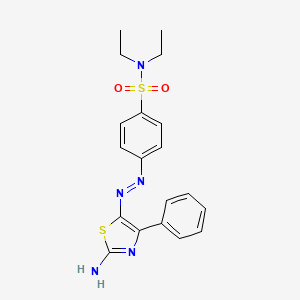

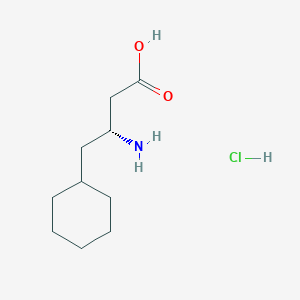

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactivity and Mechanism Studies

- The impact of the o-methyl group on the rate and mechanism of chemical reactions involving substituted phenyl methylbenzoates has been a subject of study. These reactions, particularly aminolysis processes, are influenced by the presence of substituents like the o-methyl group. Such studies provide insights into the electronic effects of substituents on reaction mechanisms and rates, offering valuable information for synthetic chemistry applications (Um et al., 2005).

Bioactivity and Enzymatic Studies

- The enzymatic hydrolysis of nitrophenyl benzoates by human milk lipase has been investigated, shedding light on the substrate specificity and the hydrophobic nature of the enzyme's acyl binding site. This research contributes to our understanding of enzyme-substrate interactions and the role of hydrophobicity in enzyme activity, which is crucial for designing enzyme inhibitors or modulators (Cj & Wallace, 1985).

Material Science and Sensor Development

- The development of nickel(II) selective potentiometric sensors based on specific ligands incorporated into poly(vinyl chloride) matrices highlights the potential of (4-Methylphenyl)phenylmethyl 4-nitrobenzoate derivatives in creating sensitive and selective sensors for metal ions. Such sensors have applications in environmental monitoring and industrial process control (Gupta et al., 2000).

Photophysical and Electrochemical Studies

- Investigations into the luminescence sensitization of Europium and Terbium ions by thiophenyl-derivatized nitrobenzoato ligands offer insights into the design of luminescent materials with potential applications in lighting, displays, and bioimaging. The efficiency of these materials in transferring energy to lanthanide ions and emitting light is crucial for developing new luminescent probes and materials (Viswanathan & Bettencourt-Dias, 2006).

Electrocatalysis and Bioelectrochemistry

- The electrocatalytic determination of NADH using electrodes modified with nitroaromatic compounds demonstrates the application of (4-Methylphenyl)phenylmethyl 4-nitrobenzoate derivatives in bioelectrochemistry. This research is pivotal for developing biosensors and bioelectronic devices that can efficiently detect and measure biologically relevant molecules (Contreras et al., 2020).

Propiedades

IUPAC Name |

[(4-methylphenyl)-phenylmethyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)26-21(23)18-11-13-19(14-12-18)22(24)25/h2-14,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFXDUHITWHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-1-aza-spiro[3.5]nonan-2-one](/img/structure/B2974739.png)

![N-[Cyclopropyl-(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2974742.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)